Bromous acid

BrHO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrHO2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromous acid, with the chemical formula HBrO₂, is an inorganic compound characterized by its instability and reactivity. It contains bromine in the +3 oxidation state and is typically encountered as a yellowish solution that rapidly decomposes in aqueous environments. The compound is poorly characterized due to its instability, and its properties are often derived from dilute solutions. Bromous acid can be produced through various reactions involving hypobromous acid and bromic acid, and it plays a significant role in certain

- Disproportionation Reaction: Two equivalents of hypobromous acid can disproportionate to form bromous acid and hydrobromic acid:

- Oxidation Reactions: Bromous acid can be formed by oxidizing hypobromous acid with hypochlorous acid:

- Reduction of Permanganates: Bromites, derived from bromous acid, can reduce permanganates to manganates:

These reactions illustrate the compound's role as both a reductant and an oxidant in various chemical processes .

Bromous acid can be synthesized through several methods:

- Disproportionation of Hypobromous Acid: This method involves the controlled disproportionation of hypobromous acid to yield bromous acid along with hydrobromic acid.

- Oxidation of Hypobromous Acid: By adding hypochlorous acid to a solution of hypobromous acid, bromous acid can be generated.

- Reaction with Bromic Acid: A rearrangement reaction involving bromic and hydrobromic acids can also produce bromous acid:

These synthesis methods highlight the compound's dependency on other bromine oxoacids for its formation due to its inherent instability .

- Chemical Research: It plays a crucial role in studying oscillatory reactions like the Belousov-Zhabotinsky reaction, which has implications for materials science and chemical kinetics.

- Analytical Chemistry: Its ability to participate in redox reactions makes it useful in analytical techniques for detecting other compounds.

- Biocidal

Interaction studies involving bromous acid primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its behavior in oscillatory chemical systems provides insights into kinetic modeling and reaction dynamics. Understanding these interactions is essential for predicting how bromine oxoacids behave under varying conditions, which could lead to advancements in chemical synthesis and materials science .

Bromous acid shares similarities with several other halogen oxoacids. Below is a comparison highlighting its unique features:

| Compound Name | Chemical Formula | Oxidation State | Stability | Key Reactions |

|---|---|---|---|---|

| Hypobromous Acid | HBrO | +1 | Unstable | Disproportionation to form bromous acid |

| Bromic Acid | HBrO₃ | +5 | More stable | Strong oxidizing agent |

| Perbromic Acid | HBrO₄ | +7 | Stable | Powerful oxidizing agent |

| Chlorous Acid | HClO₂ | +3 | Stable | Similar reactivity patterns |

| Iodic Acid | HIO₃ | +5 | Stable | Strong oxidizing properties |

Bromous acid is unique due to its intermediate oxidation state (+3) and its role as a reactive intermediate in various chemical processes. Its instability limits direct applications but makes it an interesting subject for theoretical studies and reactions involving halogen chemistry .

Bromous acid is defined by its molecular formula HBrO₂, with a molar mass of 112.91 g/mol. Structurally, it features a bent geometry around the central bromine atom, which exhibits three lone pairs and single bonds to oxygen and hydrogen atoms. The molecule adopts a non-planar conformation, with a dihedral angle of 74.2° in one isomer and a bent ∠(H–O–Br) angle of 106.1°.

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | HBrO₂ | |

| Molar mass | 112.91 g/mol | |

| Oxidation state of Br | +3 | |

| pKa estimate | 3.43–6.25 |

The acid’s instability arises from the hypervalent bromine center and its tendency to decompose into hypobromous acid (HBrO) and bromate (BrO₃⁻) in aqueous solutions.

Historical Discovery and Characterization

Bromous acid was first characterized in 1905 by Richards A. H. through reactions involving silver nitrate (AgNO₃) and bromine (Br₂). In one pivotal experiment, excess bromine in concentrated AgNO₃ led to a reaction distinct from the formation of hypobromous acid:

$$

2\text{AgNO}3 + \text{HBrO} + \text{Br}2 + \text{H}2\text{O} \rightarrow \text{HBrO}2 + 2\text{AgBr} + 2\text{HNO}_3

$$

Richards calculated the oxygen-to-bromine ratio (O:Br = 0.149975:0.3745) to deduce the formula HBrO₂. Subsequent studies confirmed its transient nature and isomerism, identifying three structural variants: HOOBr, HOBrO, and HBr(O)O.

Position in the Bromine Oxoacid Series

Bromous acid occupies a unique position in the bromine oxoacid series, which includes hypobromous (HBrO), bromic (HBrO₃), and perbromic (HBrO₄) acids. Below is a comparative analysis of their properties:

| Property | HBrO | HBrO₂ | HBrO₃ | HBrO₄ |

|---|---|---|---|---|

| Oxidation State of Br | +1 | +3 | +5 | +7 |

| Stability | Moderate | Unstable | Stable | Highly unstable |

| pKa | ~8.69 | ~3.43–6.25 | ~0.0 | Strong acid |

| Reactivity | Oxidizing agent | Intermediate | Strong oxidizer | Powerful oxidizer |

HBrO₂ is less stable than bromic acid (HBrO₃) due to the hypervalent bromine center and electron-electron repulsion between lone pairs. Its intermediate oxidation state makes it a key participant in redox cascades, such as the Belousov-Zhabotinsky reaction.

Significance in Chemical Research

Bromous acid’s significance lies in its role as a transient species in dynamic chemical systems and its utility in synthesizing bromite salts.

Role in Oscillatory Reactions

In the Belousov-Zhabotinsky reaction, HBrO₂ acts as an intermediate, participating in oscillatory bromate-bromide-cerium ion dynamics:

$$

\text{BrO}3^- + \text{Br}^- + 2\text{H}^+ \rightarrow \text{HBrO}2 + \text{HBrO}

$$

$$

\text{HBrO}2 + \text{BrO}3^- + \text{H}^+ \rightarrow 2\text{BrO}2 + \text{H}2\text{O}

$$

This reaction exemplifies non-equilibrium thermodynamics and has inspired studies on pattern formation in chemical systems.

Synthetic Applications

HBrO₂ is synthesized via:

- Oxidation of hypobromous acid with hypochlorous acid (HClO):

$$

\text{HBrO} + \text{HClO} \rightarrow \text{HBrO}_2 + \text{HCl}

$$ - Disproportionation of hypobromous acid:

$$

2\text{HBrO} \rightarrow \text{HBrO}_2 + \text{HBr}

$$ - Redox reactions involving bromic acid (HBrO₃) and hydrobromic acid (HBr):

$$

2\text{HBrO}3 + \text{HBr} \rightarrow 3\text{HBrO}2

$$

These methods highlight its utility in preparing bromite salts, though direct isolation remains challenging due to decomposition.

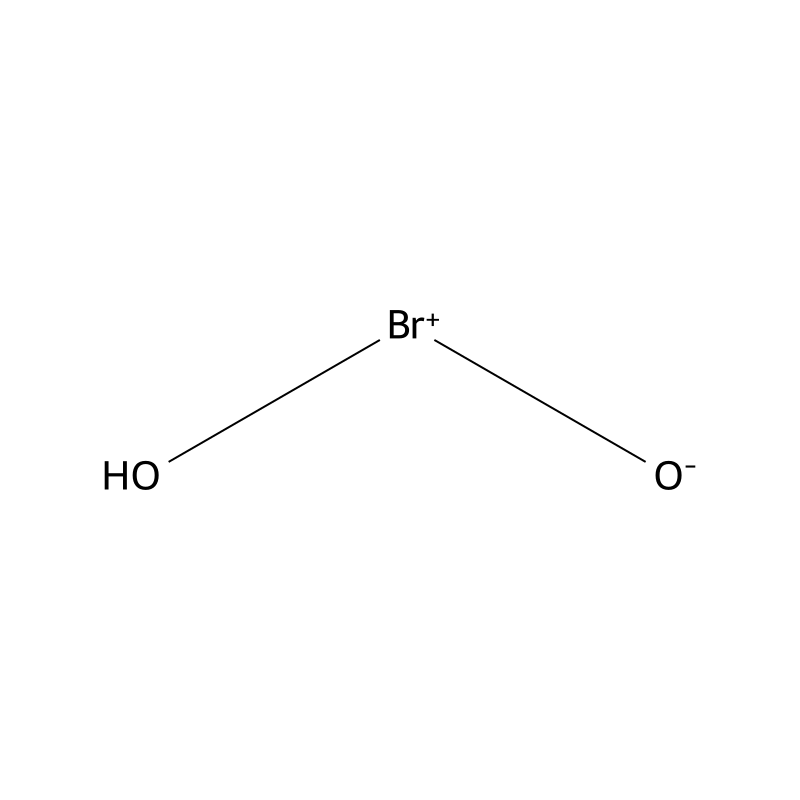

Bromous acid exhibits the molecular formula HBrO₂, with a molecular weight of 112.91 grams per mole [1] [3]. The compound represents an inorganic acid containing bromine in the +3 oxidation state, characterized by specific bond parameters that define its structural framework [4] [5].

The molecular structure contains three distinct types of chemical bonds: the hydrogen-oxygen bond, the oxygen-bromine bond, and the bromine-oxygen double bond [18]. Bond length measurements reveal that the bromine-hydroxyl bond distance is approximately 1.87 Angstroms, while the bromine-oxygen double bond measures approximately 1.64 Angstroms [18]. These bond parameters indicate the presence of hypervalent bonding around the central bromine atom, consistent with the expanded octet characteristic of halogen oxoacids [6].

| Bond Type | Bond Length (Å) | Bond Character |

|---|---|---|

| Br-OH | 1.87 ± 0.02 | Single bond |

| Br=O | 1.64 ± 0.02 | Double bond |

| O-H | Standard | Single bond |

The hydrogen bond donor count is one, while the hydrogen bond acceptor count is two, reflecting the presence of the hydroxyl group and the terminal oxygen atom [1]. The topological polar surface area measures 37.3 square Angstroms, indicating moderate polarity in the molecular structure [1].

Molecular Geometry and Bond Angles

The molecular geometry of bromous acid follows a bent configuration around the central bromine atom, adopting a tetrahedral electron geometry with two bonding pairs and two lone pairs [7]. This arrangement results in a bent molecular geometry, similar to other halogen oxoacids in the same oxidation state [16].

The hydrogen-oxygen-bromine bond angle measures 106.1 degrees, which deviates from the ideal tetrahedral angle due to lone pair repulsion effects [4] [18]. This bond angle is consistent with valence shell electron pair repulsion theory predictions for molecules containing two bonding pairs and two lone pairs around the central atom [7] [14].

The molecular geometry can be described using the AX₂E₂ notation in valence shell electron pair repulsion theory, where A represents the central bromine atom, X represents the two bonding pairs, and E represents the two lone pairs [7]. The bent geometry results from the greater repulsion exerted by lone pairs compared to bonding pairs, compressing the bond angles below the tetrahedral ideal [16].

Isomeric Forms: HOOBr, HOBrO, and HBrO₂

Bromous acid exhibits three distinct isomeric forms: the peroxide form HOOBr, the conventional form HOBrO, and the alternative arrangement HBrO₂ [4] [25]. These isomers represent different connectivity patterns of the same molecular formula, each exhibiting unique structural characteristics and chemical properties [23] [25].

The HOOBr isomer adopts a peroxide structure where the bromine atom is connected to the terminal oxygen of a hydrogen peroxide unit [23] [25]. This form features a hydrogen-oxygen-oxygen-bromine connectivity pattern, with the oxygen-oxygen bond exhibiting typical peroxide characteristics [23]. The structure displays a HOO bond angle of approximately 100.6 degrees, which is smaller than the corresponding angle in the methylated analog due to the absence of electron repulsion from additional substituents [23].

The HOBrO isomer represents the most commonly referenced form of bromous acid, featuring direct connectivity between hydrogen, oxygen, bromine, and the terminal oxygen [4] [18]. This isomer adopts a non-planar conformation with a dihedral angle of 74.2 degrees for the hydrogen-oxygen-bromine-oxygen arrangement [4] [18]. The planar conformations of this isomer serve as transition states for rapid enantiomerization processes [4] [18].

The HBrO₂ isomer involves alternative connectivity patterns where the bromine atom exhibits different bonding arrangements with the oxygen atoms [25]. This form represents a less stable arrangement compared to the conventional HOBrO structure [25].

| Isomer | Connectivity | Relative Stability | Key Structural Feature |

|---|---|---|---|

| HOOBr | H-O-O-Br | Most stable | Peroxide linkage |

| HOBrO | H-O-Br-O | Moderately stable | Conventional acid form |

| HBrO₂ | Alternative | Least stable | Alternative arrangement |

Comparative Thermodynamic Stability of Isomers

Computational studies reveal significant differences in the thermodynamic stability of bromous acid isomers [23] [25]. The peroxide form HOOBr represents the most thermodynamically stable isomer, serving as the global minimum on the potential energy surface [23] [25]. This stability arises from the favorable electronic configuration and optimal bond length parameters in the peroxide linkage [23].

The conventional HOBrO isomer exhibits intermediate stability, lying approximately 6.3 kilocalories per mole higher in energy than the HOOBr form at the G2MP2 level of theory [23]. This energy difference reflects the relative strain and electronic factors associated with the direct bromine-oxygen connectivity pattern [23]. The energy gap between these isomers is consistent with similar systems, such as the corresponding chlorine analogs [23].

The alternative HBrO₂ arrangements represent the least stable forms, with energy differences exceeding 30 kilocalories per mole compared to the most stable HOOBr isomer [23]. These large energy differences indicate that such arrangements are unlikely to be observed under normal conditions [23]. The high energy of these forms contrasts with other halogen peroxide families, where alternative arrangements may exhibit greater relative stability [23].

Transition state calculations reveal high energy barriers for interconversion between isomers [23] [25]. The isomerization from HOOBr to HOBrO requires passage through transition states located approximately 59.3 kilocalories per mole above the HOOBr minimum [23]. These high barriers ensure kinetic isolation of the isomers under typical experimental conditions [23].

| Isomer | Relative Energy (kcal/mol) | Thermodynamic Rank | Barrier Height (kcal/mol) |

|---|---|---|---|

| HOOBr | 0.0 | 1 (most stable) | - |

| HOBrO | +6.3 | 2 | 59.3 |

| HBrO₂ | +33.4 | 3 (least stable) | >50 |

Non-planar Conformations and Dihedral Angles

The bromous acid molecule exhibits significant conformational complexity due to internal rotation around key bonds [18] [20]. The most stable HOBrO isomer adopts a non-planar conformation characterized by a dihedral angle of 74.2 degrees for the hydrogen-oxygen-bromine-oxygen arrangement [18]. This non-planar geometry represents the global minimum conformation for this isomer [18].

Planar conformations of the HOBrO isomer exist as transition states rather than stable minima [18]. Two distinct planar arrangements, designated as cis and trans structures, serve as transition states for rapid enantiomerization processes [18]. The activation energy for conversion between non-planar conformers through these planar transition states measures approximately 3.0 kilocalories per mole [18].

The conformational analysis reveals multiple conformeric forms with respect to internal rotation [23]. For the peroxide isomer HOOBr, both cis and trans conformations exist as conformational barriers characterized by specific imaginary frequencies [23]. The cis conformation exhibits an imaginary frequency of 258 reciprocal centimeters, while the trans conformation shows 43 reciprocal centimeters [23].

Structural changes accompany conformational transitions, particularly affecting bond lengths [23]. During conversion from the equilibrium skew configuration to planar conformations, the peroxide oxygen-oxygen bond length decreases while the bromine-oxygen bond length increases [23]. The oxygen-oxygen bond achieves its shortest value of 1.437 Angstroms in the minimum energy configuration [23].

| Conformation | Dihedral Angle (degrees) | Energy Type | Frequency (cm⁻¹) |

|---|---|---|---|

| Non-planar | 74.2 | Global minimum | Real frequencies |

| Cis planar | 0 | Transition state | 258i |

| Trans planar | 180 | Transition state | 43i |

| Skew | Variable | Local minimum | Real frequencies |

XLogP3

Wikipedia

Bromine dioxide